molecular formula C15H21LuO6 B1144197 Lutetium (III) 2,4-pentanedionate CAS No. 17966-84-6

Lutetium (III) 2,4-pentanedionate

Cat. No.: B1144197
CAS No.: 17966-84-6
M. Wt: 472.29
Attention: For research use only. Not for human or veterinary use.
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Description

It is a light yellow crystalline powder that is soluble in organic solvents but insoluble in water . This compound is part of the lanthanide series and is used in various scientific and industrial applications due to its unique properties.

Mechanism of Action

Target of Action

Lutetium (III) 2,4-pentanedionate, also known as lutetium(3+);(Z)-4-oxopent-2-en-2-olate, primarily targets organic compounds. It acts as a catalyst in the process of refluxing 1,2,4-trichlorobenzene .

Mode of Action

The compound interacts with its targets by facilitating the reaction process. As a catalyst, it speeds up the reaction without being consumed in the process

Biochemical Pathways

As a catalyst, it likely influences the rate of the biochemical reactions it is involved in .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the acceleration of the reaction it catalyzes. This results in a more efficient reaction process .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is recommended to be stored at 2-8°C, in a sealed storage, away from moisture . These conditions likely help maintain the compound’s stability and efficacy.

Biochemical Analysis

Cellular Effects

It has been shown to act as an efficient photosensitizer in photon upconversion based on triplet–triplet annihilation . This suggests that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to exhibit a better sensitization ability in photon upconversion based on triplet–triplet annihilation, which is ascribed to the extra-long triplet lifetime compared with the d block metal counterparts . This suggests that it may have binding interactions with biomolecules and could potentially influence enzyme activation or inhibition and changes in gene expression.

Preparation Methods

Lutetium (III) 2,4-pentanedionate is typically synthesized by reacting lutetium metal with acetylacetone in an appropriate solvent. The reaction involves the formation of a complex between lutetium and the diketone acetylacetone . The synthetic route generally follows these steps:

Industrial production methods may involve similar steps but on a larger scale, with additional purification processes to ensure high purity of the final product.

Chemical Reactions Analysis

Lutetium (III) 2,4-pentanedionate undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids or bases for substitution reactions and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Lutetium (III) 2,4-pentanedionate can be compared with other lanthanide acetylacetonate complexes, such as gadolinium (III) 2,4-pentanedionate and europium (III) 2,4-pentanedionate. These compounds share similar coordination chemistry but differ in their specific applications and properties:

This compound is unique due to its high stability and effectiveness as a photosensitizer in photon upconversion applications .

Properties

IUPAC Name

lutetium(3+);(Z)-4-oxopent-2-en-2-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C5H8O2.Lu/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/q;;;+3/p-3/b3*4-3-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTSWQJPYHKLRMB-LNTINUHCSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Lu+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Lu+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21LuO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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